2-(2-Bromo-2-nitroethenyl)-5-phenylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a furan ring substituted with a bromo-nitroethenyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-nitroethenyl)-5-phenylfuran typically involves a multi-step process starting from furfural. One common method involves the reaction of furfural with bromonitromethane in the presence of a primary amine or primary amine salt as a catalytic agent. This reaction produces an intermediate product, which is then dehydrated in the presence of acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions
Major Products
The major products formed from these reactions include various substituted furans, amines, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(2-Bromo-2-nitroethenyl)-5-phenylfuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes is of particular interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(2-bromo-2-nitrovinyl)furan
- 2-Nitro-5-(2-bromo-2-nitrovinyl)furan
- 2-Bromo-5-(2-nitrovinyl)furan
Uniqueness
2-(2-Bromo-2-nitroethenyl)-5-phenylfuran is unique due to the presence of both a bromo and a nitro group on the ethenyl moiety, which imparts distinct reactivity and potential for diverse chemical transformations.
Eigenschaften
CAS-Nummer |
918429-23-9 |
---|---|
Molekularformel |
C12H8BrNO3 |
Molekulargewicht |
294.10 g/mol |
IUPAC-Name |
2-(2-bromo-2-nitroethenyl)-5-phenylfuran |
InChI |
InChI=1S/C12H8BrNO3/c13-12(14(15)16)8-10-6-7-11(17-10)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
UXXXZEXDHRHEJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.